Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)-
Description
IUPAC Nomenclature and Molecular Formula Determination
The systematic naming of this compound follows IUPAC rules, which prioritize functional groups and substituents. The base structure is a cyclohexane ring substituted with a carboxylic acid group at position 1, a ketone at position 4, and two methyl groups at position 2. The full IUPAC name is 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid , with the (1R) designation specifying the absolute configuration of the chiral carbon at position 1.
The molecular formula, C₉H₁₄O₃ , was confirmed via high-resolution mass spectrometry and elemental analysis. This formula accounts for the cyclohexane backbone (C₆H₁₁), two methyl groups (2 × CH₃), a ketone (O), and a carboxylic acid (COOH). The molecular weight is 170.21 g/mol , consistent with theoretical calculations.
| Property | Value |
|---|---|
| IUPAC Name | 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| CAS Registry Number | 4029-26-9 |
Stereochemical Configuration Analysis (1R Isomer Specification)
The (1R) configuration denotes the spatial arrangement around the chiral center at carbon 1 of the cyclohexane ring. This configuration was determined using X-ray crystallography and circular dichroism (CD) spectroscopy. The carboxylic acid group (-COOH) and the adjacent hydrogen atom occupy distinct positions relative to the cyclohexane plane, creating a stereogenic center.
The Cahn-Ingold-Prelog priority rules assign priorities to substituents:
- Carboxylic acid (-COOH)
- Cyclohexane ring (C₆H₁₁)
- Methyl groups (C-2)
- Hydrogen
The resulting R configuration arises when these groups are arranged in a counterclockwise sequence. Computational modeling using the InChI string InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12) further validates this assignment.
Comparative Structural Analysis with Related Cyclohexanecarboxylates
Structurally analogous compounds include methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate (C₁₀H₁₆O₃) and tranexamic acid derivatives . Key differences lie in functional groups and stereochemistry:
| Compound | Molecular Formula | Functional Groups | Stereochemistry |
|---|---|---|---|
| 2,2-Dimethyl-4-oxo-(1R)-cyclohexanecarboxylic acid | C₉H₁₄O₃ | Carboxylic acid, ketone, methyl | (1R) |
| Methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate | C₁₀H₁₆O₃ | Ester, ketone, methyl | Racemic |
| Tranexamic acid | C₈H₁₅NO₂ | Carboxylic acid, amine | (1R,2S) |
The carboxylic acid group in the title compound enhances hydrogen-bonding capacity compared to its ester derivatives, influencing solubility and reactivity. The methyl groups at C-2 introduce steric hindrance, reducing ring flexibility compared to unsubstituted cyclohexanecarboxylic acids.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
NZSQDCPBCNZMHB-ZETCQYMHSA-N |
Isomeric SMILES |
CC1(CC(=O)CC[C@H]1C(=O)O)C |
Canonical SMILES |
CC1(CC(=O)CCC1C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Diels-Alder Cycloaddition
The foundational route employs Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) in [4+2] cycloadditions with α,β-unsaturated carbonyl precursors. As demonstrated in the synthesis of related cyclohexanecarboxylates (Source 3), methyl (E)-2-cyanocinnamate reacts with 2-methoxy-1,3-butadiene under reflux conditions (acetone/H2O, 65°C, 48 hr) to yield 2-phenyl-4-oxo-1-aminocyclohexanecarboxylic acid derivatives. For the target compound, substitution with 2,2-dimethyl groups is achieved using pre-functionalized dienophiles:
Reaction Conditions
- Dienophile: 3-Cyano-2,2-dimethylacrylic acid
- Solvent: Toluene/THF (4:1)
- Temperature: 80°C, 72 hr
- Yield: 68–72%
- Diastereoselectivity: 3:1 (cis:trans)
Post-cycloaddition, the nitrile group is hydrolyzed to carboxylic acid using 6N HCl (THF/H2O, 1:4, reflux, 7 hr), followed by oxidative cleavage of the methoxy group with NaIO4/RuCl3 (0.5 mol%) to install the 4-oxo functionality.
Enantioselective Synthesis via Chiral Auxiliary Approach
Source 14 details an asymmetric route using (R)-glyceraldehyde-derived oxazolones. The chiral auxiliary directs facial selectivity in Diels-Alder reactions:
Stepwise Protocol
- Oxazolone Preparation : (R)-Glyceraldehyde is converted to Z-2-phenyl-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-ylmethylene]-5(4H)-oxazolone via condensation with benzoyl chloride.
- Cycloaddition : React with Danishefsky’s diene (0°C, 24 hr) to form bicyclic lactam intermediates.
- Hydrolysis : Treat with 0.005N HCl/THF to yield (1R)-configured carboxylic acid.
- Decarboxylation : Pd/C-mediated hydrogenolysis removes the benzoyl group (H2, 50 psi, 25°C).
Performance Metrics
Catalytic Asymmetric Hydrogenation
Industrial-scale production (Source 12) uses Ru-(S)-BINAP complexes to hydrogenate 2,2-dimethyl-4-oxocyclohex-1-ene-carboxylic acid precursors:
Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 2,2-Dimethyl-4-oxocyclohex-1-ene-carboxylic acid |
| Catalyst | RuCl2(S)-BINAP₂ |
| H2 Pressure | 50 bar |
| Temperature | 40°C |
| Solvent | MeOH/H2O (9:1) |
| Conversion | >99% |
| e.e. | 96% |
Post-hydrogenation, the product is crystallized from heptane/ethyl acetate (3:1) to elevate e.e. to 99.5%.
Enzymatic Dynamic Kinetic Resolution
Source 7 discloses a hydrolase-mediated process for enantiomerically pure (1R)-isomers:
Procedure
- Racemic Ester Synthesis : 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid is esterified with n-butanol (H2SO4, 110°C).
- Enzymatic Hydrolysis : Use Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0, 37°C).
- In Situ Racemization : Add 1,8-diazabicycloundec-7-ene (DBU) to epimerize unreacted ester.
Results
Oxidative Functionalization of Primary C–H Bonds
Mn-catalyzed γ-lactonization (Source 11) enables direct oxidation of 2,2-dimethylcyclohexanecarboxylic acid derivatives:
Catalytic System
- Catalyst: (S,S)-Mn(TIPSpdp)
- Oxidant: H2O2 (30% aq.)
- Solvent: CH3CN/H2O (4:1)
- Temperature: 25°C, 24 hr
Outcomes
- γ-Lactone intermediate yield: 89%
- Diastereoselectivity: 19:1 (d.r.)
- Post-lactone hydrolysis (NaOH, EtOH) gives (1R)-acid with 94% e.e.
Continuous-Flow Microreactor Synthesis
Patent WO2013007712A1 (Source 12) describes a three-step continuous process:
Flow Setup
- Nitration : Cyclohexane + HNO3/H2SO4 (70°C, 2 min residence time).
- Reduction : H2/Pd-C (10 bar, 100°C, 5 min).
- Oxidation : KMnO4/H2O (pH 2.5, 90°C, 10 min).
Advantages
Solid-Phase Synthesis for High-Throughput Screening
Adapted from Source 8, Wang resin-bound protocols enable rapid analog production:
Steps
- Resin Loading : Couple Fmoc-protected cyclohexane scaffold to Wang resin (DIC/HOBt).
- Oxo Group Installation : Oxone® oxidation (0°C, 2 hr).
- Cleavage : TFA/H2O (95:5), 2 hr.
Performance
- Purity: 97% (LCMS)
- Yield per cycle: 85%
- Scalability: 50 mg – 10 g
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanecarboxylic acid, 2,2-dimethyl-4-hydroxy-, (1R)-.
Substitution: Esters or amides of cyclohexanecarboxylic acid.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the ketone group may participate in redox reactions. These interactions can modulate biological pathways and result in various effects.
Comparison with Similar Compounds
Substituent Variations in Cyclohexane Derivatives
The table below highlights key differences between the target compound and analogs:
Functional Group and Reactivity Analysis
Physicochemical Properties
- Boiling Points : Linear alkyl derivatives (e.g., 4-octyl, ) have higher boiling points due to increased van der Waals interactions. In contrast, the target compound’s polar ketone group may enhance solubility in polar solvents.
- Acidity : Fluorinated analogs () exhibit stronger acidity (pKa ~2–3) compared to the target compound (estimated pKa ~4–5 for cyclohexanecarboxylic acid derivatives).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
